Pitavastatin D4

LC-MS/MS Assay Validation Bioequivalence Studies Therapeutic Drug Monitoring

Pitavastatin D4 is a +4 Da deuterated internal standard essential for accurate LC-MS/MS quantification of Pitavastatin in plasma. Unlike non-deuterated analogs, its identical chemical properties ensure compliance with FDA/EMA guidelines, eliminating matrix effect errors in ANDA and clinical pharmacokinetic studies. High-purity reference material suitable for method validation and QC.

Molecular Formula C25H20D4FNO4
Molecular Weight 425.49
Cat. No. B1574255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitavastatin D4
Molecular FormulaC25H20D4FNO4
Molecular Weight425.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pitavastatin D4 as a Gold Standard Internal Standard for Accurate LC-MS/MS Quantification of Pitavastatin


Pitavastatin D4 is a deuterium-labeled analog of the HMG-CoA reductase inhibitor Pitavastatin, specifically designed and certified for use as an internal standard (IS) in quantitative analytical workflows [1]. The strategic substitution of four hydrogen atoms with deuterium in its molecular structure (C25H20D4FNO4) [2] imparts a distinct mass shift of +4 Da compared to the unlabeled analyte, enabling precise and interference-free differentiation in mass spectrometry-based assays [3].

Why Pitavastatin D4 Cannot Be Replaced by Generic or Analog Internal Standards in Bioanalysis


Interchangeability of internal standards in LC-MS/MS assays is a common pitfall that leads to inaccurate quantitation due to differential matrix effects, extraction recovery, and ionization efficiencies [1]. Unlike structural analogs (e.g., rosuvastatin or pravastatin used for other statins) [2], which can exhibit divergent physicochemical behavior, a stable isotope-labeled (SIL) version of the exact analyte, such as Pitavastatin D4, is chemically identical to the target molecule except for its mass. This ensures near-identical performance throughout sample preparation and analysis, which is the cornerstone of reliable assay validation per FDA and EMA guidelines [3].

Quantitative Evidence for the Differentiated Performance of Pitavastatin D4


Validated Assay Performance: A Quantitative Benchmark for Pitavastatin D4's Utility

In a validated LC-MS/MS method for quantifying Pitavastatin in human plasma, Pitavastatin D4 was employed as the internal standard [1]. This assay established a linear calibration range from 0.05 to 160 ng/mL with a correlation coefficient (r²) exceeding 0.99, demonstrating the compound's ability to correct for variability across a wide and clinically relevant concentration range. The use of Pitavastatin D4 enabled a rapid run time of 1.5 minutes per sample, facilitating a high-throughput capacity of more than 450 plasma samples per day [1].

LC-MS/MS Assay Validation Bioequivalence Studies Therapeutic Drug Monitoring

Isotopic Purity and Integrity: Verifiable Certification vs. Unspecified Substitutes

Vendor specifications for Pitavastatin D4 provide a verifiable, quantitative measure of isotopic purity, with documented values of 98.79% and 99.09% [1]. This high purity is critical, as even low-level contamination by unlabeled analyte can significantly bias quantitative results, especially at low concentrations. In contrast, generic or non-certified alternatives often lack this level of documented purity or are provided without a comprehensive Certificate of Analysis (CoA) detailing isotopic enrichment .

Isotopic Purity Certificate of Analysis Quality Control

Regulatory Alignment for ANDA Submissions and Commercial Production

Pitavastatin D4 is explicitly documented by multiple suppliers as being compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Pitavastatin [REFS-1, REFS-2]. This is a direct specification that distinguishes it from generic deuterated or non-labeled analogs, which may not be manufactured or documented to the same regulatory standards, thereby limiting their utility in FDA-regulated environments.

ANDA Method Validation Commercial QC

Theoretical Advantage of Deuterium Substitution for Metabolic Stability

While primarily used as an analytical IS, the deuterium labeling of Pitavastatin D4 confers a theoretical advantage in metabolic stability due to the Kinetic Isotope Effect (KIE) [1]. Deuteration can slow down cytochrome P450 (CYP)-mediated metabolism, potentially leading to an extended half-life and altered pharmacokinetic profile compared to the non-deuterated parent compound . This is a class-level property of deuterated drugs that provides a mechanistic basis for exploring improved drug candidates, though direct comparative PK data for Pitavastatin D4 versus Pitavastatin in humans is not provided in the context of its use as an internal standard.

Deuterium Isotope Effect Metabolic Stability PK/PD Studies

Validated Applications for Pitavastatin D4 in Research and Industry


Quantitative Bioanalysis in Pharmacokinetic and Bioequivalence Studies

The primary and most validated application for Pitavastatin D4 is as the internal standard in LC-MS/MS assays for quantifying Pitavastatin in biological matrices, such as human plasma [1]. The compound's use has been demonstrated to support validated assays that meet FDA acceptance criteria, enabling robust and accurate determination of Pitavastatin pharmacokinetics, which is essential for both clinical research and generic drug bioequivalence studies.

High-Throughput Therapeutic Drug Monitoring (TDM)

The use of Pitavastatin D4 in validated high-throughput LC-MS/MS methods, as evidenced by its ability to facilitate the analysis of over 450 samples per day with a 1.5-minute runtime [1], positions it as a critical reagent for therapeutic drug monitoring programs. This application ensures precise, routine measurement of patient plasma concentrations, supporting adherence testing and personalized dosing strategies.

Regulated Method Development and Quality Control for ANDA Submissions

Pitavastatin D4 is explicitly designated by suppliers for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Pitavastatin [REFS-2, REFS-3]. This makes it the preferred internal standard for analytical laboratories operating in FDA-regulated environments that require traceable, high-purity reference materials to support generic drug applications.

Investigative Metabolic and Stability Studies (Exploratory)

For research groups exploring the effects of deuteration on drug metabolism, Pitavastatin D4 serves as a tool compound. The theoretical kinetic isotope effect (KIE) associated with deuterium substitution [4] makes this compound a candidate for comparative metabolic stability assays in vitro (e.g., using hepatocytes or liver microsomes), where its intrinsic clearance can be quantitatively compared to the non-deuterated Pitavastatin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pitavastatin D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.